Dehydroepiandrosteron

Übersicht

Beschreibung

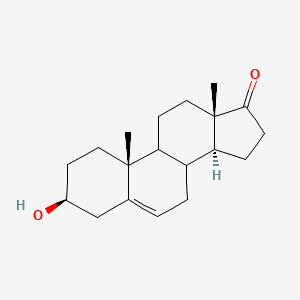

Dehydroepiandrosterone (DHEA), also known as androstenolone, is an endogenous steroid hormone precursor. It is one of the most abundant circulating steroids in humans. DHEA is produced in the adrenal glands, the gonads, and the brain .

Synthesis Analysis

DHEA is synthesized from cholesterol by the activity of P450scc and P450c17, enzymes that have been characterized in the developing nervous system . Astrocytes and neurons in the cerebral cortex of the neonatal rat brain express P450c17, the key steroidogenic enzyme for androgen synthesis .Molecular Structure Analysis

The molecular formula of DHEA is C19H28O2. It has an average mass of 288.424 Da and a monoisotopic mass of 288.208923 Da .Chemical Reactions Analysis

Astrocytes and neurons can metabolize pregnenolone to DHEA in a dose-dependent manner. Astrocytes also have the capacity to metabolize DHEA into sex steroid hormones .Physical And Chemical Properties Analysis

DHEA is a steroid hormone and is naturally synthesized by the body .Wissenschaftliche Forschungsanwendungen

Neurowissenschaften und kognitive Funktion

DHEA spielt eine bedeutende Rolle im zentralen Nervensystem. Es wurde mit Gedächtnisverbesserung, Lernen und Neuroprotektion gegen Excitotoxizität in Verbindung gebracht. Forschungen deuten darauf hin, dass DHEA das Risiko altersbedingter neurodegenerativer Erkrankungen verringern könnte . Es wird auch untersucht, ob es die Stimmung und die kognitiven Funktionen beeinflussen kann, einschließlich seiner Anwendung bei der Behandlung von Depressionen und kognitiven Abbau .

Reproduktive Gesundheit

In der reproduktiven Gesundheit wurde die Supplementation mit DHEA auf ihre Auswirkungen auf die Eierstockfunktion und die männliche Fruchtbarkeit untersucht. Es kann die Reaktion der Eierstöcke auf Fruchtbarkeitsbehandlungen verbessern und die Spermienproduktion und -qualität steigern . Zusätzlich wird DHEA auf seine Rolle beim polyzystischen Ovarialsyndrom (PCOS) und sein Potenzial zur Verbesserung der Eizellqualität untersucht .

Altern und körperliche Leistung

DHEA wird oft als Anti-Aging-Nahrungsergänzungsmittel vermarktet. Während einige Studien darauf hindeuten, dass es die Hautfeuchtigkeit und -festigkeit verbessern und Altersflecken bei älteren Erwachsenen reduzieren kann, ist der Nachweis nicht schlüssig . In Bezug auf die körperliche Leistung scheint eine DHEA-Supplementation keine signifikanten Auswirkungen auf die Muskelkraft bei jüngeren oder älteren Erwachsenen zu haben .

Immunsystemmodulation

DHEA besitzt immunmodulatorische Eigenschaften und kann das Überleben bei systemischer Entzündung verbessern. Es wurde gezeigt, dass es die zelluläre Immunität und die Produktion von Hitzeschockprotein 70 bei polymikrobieller Sepsis moduliert . DHEA wird auch als therapeutische Option für Autoimmun- und chronisch-entzündliche Erkrankungen in Betracht gezogen .

Hautgesundheit

Forschungen zu den Auswirkungen von DHEA auf die Hautgesundheit haben potenzielle Vorteile wie verbesserte Hautfeuchtigkeit, -festigkeit und eine Reduzierung von Altersflecken gezeigt. Es sind jedoch groß angelegte Studien erforderlich, um diese Wirkungen zu bestätigen . DHEA kann auch den Zuckerstoffwechsel unterstützen, was indirekt die Hautalterung beeinflussen kann .

Herz-Kreislauf-Gesundheit

Niedrige Plasmaspiegel von DHEA wurden mit erhöhten Risikofaktoren für Herz-Kreislauf-Erkrankungen in Verbindung gebracht, darunter Fettleibigkeit, Insulinresistenz, Dyslipidämie und hoher Blutdruck . Die Beziehung zwischen DHEA und Herz-Kreislauf-Gesundheit ist jedoch komplex und bis zu einem gewissen Grad umstritten, wobei Studien unterschiedliche Ergebnisse zeigen .

Safety and Hazards

Zukünftige Richtungen

DHEA has been tested for use in many diseases, including depression, osteoporosis, and lupus, but there is little evidence to confirm its benefits. Future directions include targeted quantitative LC–MS/MS approaches to be developed to detect and quantify four “responder” metabolites in approaches similar to those previously conducted on human peritoneal fluids and sera .

Wirkmechanismus

Dehydroepiandrosterone (DHEA) is an endogenous steroid hormone precursor, also known as androstenolone . It is one of the most abundant circulating steroids in humans . This article will explore the mechanism of action of DHEA, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

DHEA primarily targets endothelial cells, triggering nitric oxide synthesis due to enhanced expression and stabilization of endothelial nitric oxide synthase (eNOS) . It also acts directly as ligands for many hepatic nuclear receptors and G-protein-coupled receptors .

Mode of Action

DHEA modulates endothelial function, reduces inflammation, improves insulin sensitivity, blood flow, cellular immunity, body composition, bone metabolism, sexual function, and physical strength . It mediates its action via multiple signaling pathways involving specific membrane receptors and via transformation into androgen and estrogen derivatives . These pathways include nitric oxide synthase activation, modulation of γ-aminobutyric acid receptors, N-methyl D-aspartate, receptors sigma receptors (Sigma-1), differential expression of inflammatory factors, adhesion molecules and reactive oxygen species .

Biochemical Pathways

DHEA is a metabolic intermediate in the biosynthesis of the androgen and estrogen sex steroids both in the gonads and in various other tissues . It is synthesized from cholesterol by activity of P450scc and P450c17 . DHEA and its sulfated metabolite DHEA-S act directly as ligands for many hepatic nuclear receptors and G-protein-coupled receptors .

Pharmacokinetics

DHEA is produced in the adrenal glands, the gonads, and the brain . It is metabolized in the liver and intestines when administered orally . The bioavailability of DHEA is about 50% . The biological half-life of DHEA is 25 minutes, while that of DHEA-S is 11 hours .

Result of Action

DHEA has a variety of potential biological effects in its own right, binding to an array of nuclear and cell surface receptors, and acting as a neurosteroid and modulator of neurotrophic factor receptors . It has been associated with improvements in cardiovascular tissues, female fertility, metabolism, and neuronal/CNS functions .

Action Environment

Environmental strains of filamentous fungi have been shown to transform DHEA, leading to the production of interesting DHEA derivatives . This suggests that environmental factors can influence the action, efficacy, and stability of DHEA.

Eigenschaften

IUPAC Name |

(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-16,20H,4-11H2,1-2H3/t13-,14-,15-,16-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMGSKLZLMKYGDP-USOAJAOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CC[C@@H](C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O2 | |

| Record name | dehydroepiandrosterone | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dehydroepiandrosterone | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020379 | |

| Record name | Dehydroepiandrosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dehydroepiandrosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000077 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.0635 mg/mL | |

| Record name | Prasterone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01708 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dehydroepiandrosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000077 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

DHEA can be understood as a prohormone for the sex steroids. DHEAS may be viewed as buffer and reservoir. As most DHEA is produced by the zona reticularis of the adrenal cortex, it is argued that there is a role in the immune and stress response. DHEAS/DHEA are useful to detect excess adrenal activity as seen in adrenal cancer or hyperplasia, including certain forms of congenital adrenal hyperplasia as it is produced nearly entirely by the adrenal glands. Women with polycystic ovary syndrome tend to have elevated levels of DHEAS. | |

| Record name | Prasterone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01708 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

53-43-0 | |

| Record name | Dehydroepiandrosterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prasterone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prasterone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01708 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dehydroepiandrosterone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9896 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dehydroepiandrosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prasterone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.160 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRASTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/459AG36T1B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dehydroepiandrosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000077 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

140-141 °C, 140 - 141 °C | |

| Record name | Prasterone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01708 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dehydroepiandrosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000077 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

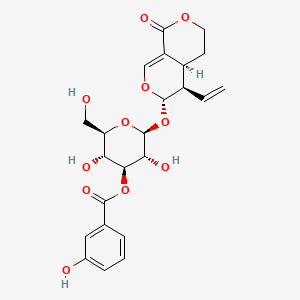

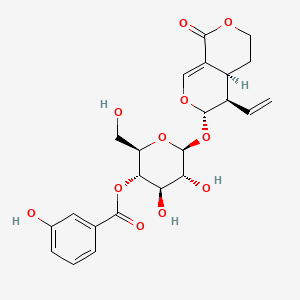

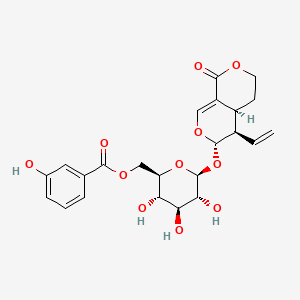

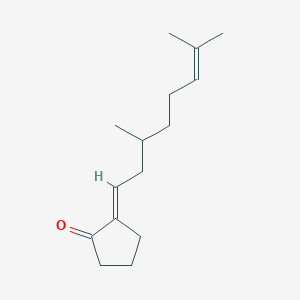

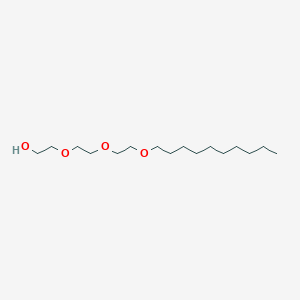

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.